molecular formula C3H7O5P B1222697 Glycidol phosphate CAS No. 23815-70-5

Glycidol phosphate

Cat. No.: B1222697
CAS No.: 23815-70-5
M. Wt: 154.06 g/mol
InChI Key: CUQAEAJXRPDBNM-UHFFFAOYSA-N
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Description

Glycidol phosphate is an organic compound that combines the properties of glycidol and phosphate. Glycidol is an epoxide alcohol, known for its high reactivity due to the presence of an epoxide ring. Phosphate groups are commonly found in many biological molecules and play a crucial role in energy transfer and storage. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycidol phosphate can be synthesized through the reaction of glycidol with phosphoric acid or its derivatives. One common method involves the reaction of glycidol with phosphoric acid under controlled conditions to form this compound. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced using continuous-flow processes that ensure safety and efficiency. The production involves the use of glycerol, a byproduct of the biofuel industry, as a starting material. Glycerol is first converted to glycidol through a series of reactions, including transesterification and ring-opening reactions. The glycidol is then reacted with phosphoric acid to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Glycidol phosphate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form glycidic acid derivatives.

    Reduction: Reduction reactions can convert this compound to glycerol derivatives.

    Substitution: The epoxide ring in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Glycidol phosphate has a wide range of applications in scientific research:

Mechanism of Action

Glycidol phosphate exerts its effects through its highly reactive epoxide ring and phosphate group. The epoxide ring can undergo nucleophilic attack, leading to the formation of various derivatives. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. This compound can interact with proteins, enzymes, and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycidol phosphate is unique due to its combination of an epoxide ring and a phosphate group, which imparts distinct chemical reactivity and versatility. This makes it valuable in various applications, from industrial production to scientific research.

Properties

CAS No.

23815-70-5

Molecular Formula

C3H7O5P

Molecular Weight

154.06 g/mol

IUPAC Name

oxiran-2-ylmethyl dihydrogen phosphate

InChI

InChI=1S/C3H7O5P/c4-9(5,6)8-2-3-1-7-3/h3H,1-2H2,(H2,4,5,6)

InChI Key

CUQAEAJXRPDBNM-UHFFFAOYSA-N

SMILES

C1C(O1)COP(=O)(O)O

Canonical SMILES

C1C(O1)COP(=O)(O)O

Synonyms

glycidol phosphate

Origin of Product

United States

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